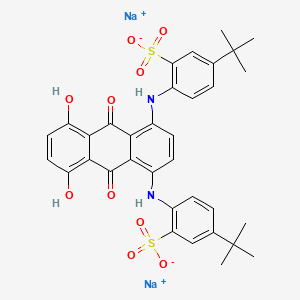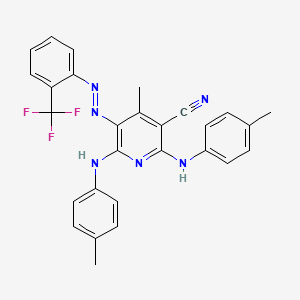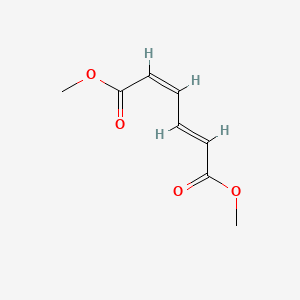
Dimethyl cis,trans-muconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl cis,trans-muconate is an organic compound derived from muconic acid. It is a diester of muconic acid, where the carboxyl groups are esterified with methanol. This compound is notable for its conjugated double bonds, which make it a valuable intermediate in various chemical processes, particularly in the synthesis of polymers and other high-value chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl cis,trans-muconate can be synthesized through the isomerization of cis,cis-muconic acid. The process involves the esterification of muconic acid with methanol, followed by isomerization. One common method involves using iodine as a catalyst. For example, a mixture of dimethyl muconate, methanol, and a catalytic amount of iodine is heated to reflux for several hours to achieve the desired isomerization .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes. Recombinant microorganisms are used to convert renewable carbon sources into cis,cis-muconic acid, which is then isomerized to the cis,trans form. This method is advantageous due to its sustainability and the use of renewable resources .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl cis,trans-muconate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to its trans,trans form using iodine as a catalyst.
Polymerization: It can be polymerized to form unsaturated polyesters, which are valuable in the production of various materials.
Diels-Alder Reactions: The conjugated double bonds make it suitable for Diels-Alder reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Iodine: Used as a catalyst for isomerization reactions.
Methanol: Commonly used as a solvent and reactant in esterification processes.
Major Products
Trans,trans-Dimethyl Muconate: Formed through isomerization.
Unsaturated Polyesters: Produced through polymerization reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
Dimethyl cis,trans-muconate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl cis,trans-muconate involves its conjugated double bonds, which make it highly reactive in various chemical processes. The compound can undergo isomerization, polymerization, and Diels-Alder reactions due to the presence of these double bonds. The molecular targets and pathways involved include the interaction with catalysts like iodine and enzymes that facilitate these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl cis,cis-muconate: Another isomer of dimethyl muconate, which has different reactivity and properties.
Dimethyl trans,trans-muconate: The fully trans isomer, which is more stable and has different applications.
Fumaric Acid Esters: Similar in structure and reactivity, used in similar applications.
Uniqueness
Dimethyl cis,trans-muconate is unique due to its specific isomeric form, which provides distinct reactivity and properties compared to its cis,cis and trans,trans counterparts. Its ability to undergo various chemical reactions and its applications in sustainable chemistry make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
1733-37-5 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
InChI-Schlüssel |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
Isomerische SMILES |
COC(=O)/C=C/C=C\C(=O)OC |
Kanonische SMILES |
COC(=O)C=CC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
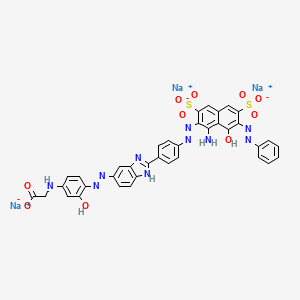

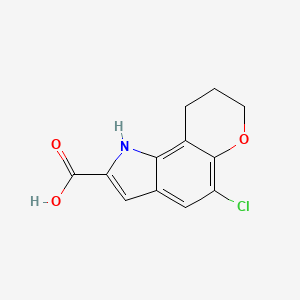
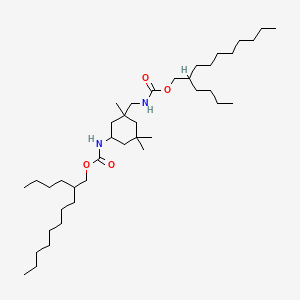
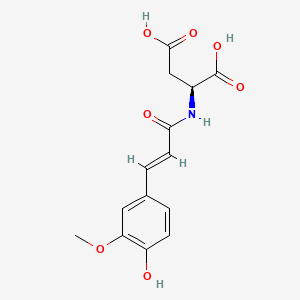
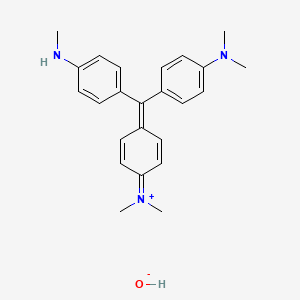

![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
